molecular formula C25H28O5 B11136441 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B11136441
M. Wt: 408.5 g/mol
InChI Key: MMQYPAUIOBXGJO-UHFFFAOYSA-N
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Description

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound features a chromen-2-one core with hexyl and dimethyl substituents, as well as a methoxybenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors, such as salicylaldehyde derivatives, in the presence of catalysts like piperidine or pyridine.

    Substitution Reactions: Introduction of hexyl and dimethyl groups can be achieved through alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with 3-methoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like sodium methoxide or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through pathways involving caspases or cell cycle regulators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate

InChI

InChI=1S/C25H28O5/c1-5-6-7-8-12-21-16(2)20-13-14-22(17(3)23(20)30-25(21)27)29-24(26)18-10-9-11-19(15-18)28-4/h9-11,13-15H,5-8,12H2,1-4H3

InChI Key

MMQYPAUIOBXGJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C

Origin of Product

United States

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